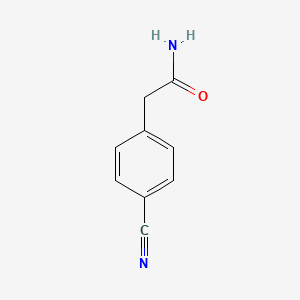

2-(4-Cyanophenyl)acetamide

Description

BenchChem offers high-quality 2-(4-Cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNFOCWICHLLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 2-(4-Cyanophenyl)acetamide: From Kinase Inhibition to Polymer Science

Topic: Potential research areas for 2-(4-Cyanophenyl)acetamide. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

2-(4-Cyanophenyl)acetamide (CAS: 117753-06-7), also known as 4-cyanobenzeneacetamide, represents a bifunctional aromatic scaffold with significant utility in medicinal chemistry and materials science. Unlike simple phenylacetamides, the para-cyano substitution introduces a distinct electronic bias and a versatile synthetic handle. This guide explores its critical role as a pharmacophore in Type IIA Kinase Inhibitors (specifically targeting VEGFR-2 and PDGFR pathways), its application as a nucleating agent in high-performance polypropylene, and its utility as a precursor for amidine-based serine protease inhibitors .

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-(4-Cyanophenyl)acetamide |

| Common Name | 4-Cyanobenzeneacetamide |

| CAS Number | 117753-06-7 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Structure | p-NC-C₆H₄-CH₂-C(=O)NH₂ |

| Key Functionalities | Nitrile (Electrophilic/Reducible), Primary Amide (H-bond Donor/Acceptor) |

Medicinal Chemistry: Kinase Inhibition & Sunitinib Analogues

The most prominent research area for 2-(4-Cyanophenyl)acetamide lies in oncology, specifically in the design of Tyrosine Kinase Inhibitors (TKIs) . The compound serves as a critical linker moiety in the development of "Sunitinib-like" multi-targeted inhibitors.

Mechanism of Action: Type IIA Binding

In the context of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and PDGFR (Platelet-Derived Growth Factor Receptor) inhibition, the 2-(4-cyanophenyl)acetamide moiety is often fused with oxindole cores.

-

Pharmacophore Role: The acetamide group acts as a spacer that fits into the gate area of the kinase domain.

-

Binding Mode: The amide nitrogen and carbonyl oxygen engage in hydrogen bonding with residues in the linker region (e.g., Glu917/Cys919 in VEGFR-2), while the phenyl ring occupies the hydrophobic back pocket.

-

The Cyano Advantage: The para-cyano group extends into the solvent-exposed region or interacts with specific residues via dipole-dipole interactions, enhancing selectivity compared to unsubstituted analogs.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural logic of using 2-(4-Cyanophenyl)acetamide in constructing a Type IIA Kinase Inhibitor.

Figure 1: Structural logic of 2-(4-Cyanophenyl)acetamide integration into Type IIA Kinase Inhibitors.

Structure-Activity Relationship (SAR) Insights

Recent studies involving N-aryl acetamide-oxindole scaffolds have shown:

-

Potency: Derivatives incorporating the 4-cyanophenyl motif demonstrated IC₅₀ values in the low micromolar range (1.35 µM – 10.30 µM) against NCI-60 cancer cell lines.

-

Selectivity: The rigidity provided by the phenylacetamide linker prevents "molecular collapse," ensuring the inhibitor spans the distance between the ATP binding site and the allosteric hydrophobic pocket.

Materials Science: Polymer Nucleation

Beyond pharma, 2-(4-Cyanophenyl)acetamide functions as a nucleating agent for semi-crystalline polymers, particularly Polypropylene (PP).

Mechanism of Nucleation

-

Epitaxial Growth: The amide groups in the crystal lattice of 2-(4-Cyanophenyl)acetamide form a supramolecular network via hydrogen bonding. This surface mimics the crystal structure of polypropylene, lowering the free energy barrier for polymer crystallization.

-

Cyano-Dipole Effect: The highly polar cyano group improves the dispersion of the nucleating agent within the non-polar polyolefin matrix, a common failure point for simple amides.

Application Benefits

-

Cycle Time Reduction: Faster crystallization allows for shorter injection molding cycles.

-

Optical Clarity: Promotes the formation of smaller, more numerous spherulites, reducing haze in the final plastic product.

Synthetic Versatility & Protocols[4][5][8][9]

The chemical value of 2-(4-Cyanophenyl)acetamide lies in its ability to be transformed into diverse functional arrays.

Synthetic Pathway Visualization

Figure 2: Synthetic divergence from 2-(4-Cyanophenyl)acetamide.

Experimental Protocol: Synthesis from 4-Cyanophenylacetic Acid

Objective: Efficient gram-scale synthesis of 2-(4-Cyanophenyl)acetamide.

Reagents:

-

4-Cyanophenylacetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 3.0 eq)

-

Ammonium hydroxide (28% NH₃, excess)

-

Dichloromethane (DCM)

Methodology:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 4-cyanophenylacetic acid (10 mmol) in dry DCM (20 mL).

-

Chlorination: Add thionyl chloride (30 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops). Reflux the mixture for 2 hours until gas evolution ceases.

-

Isolation of Intermediate: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Note: Do not purify.

-

Amidation: Re-dissolve the residue in dry DCM (10 mL). Cool to 0°C in an ice bath.

-

Quenching: Slowly add the acid chloride solution to a stirred solution of concentrated ammonium hydroxide (20 mL) at 0°C. A white precipitate will form immediately.

-

Purification: Stir for 30 minutes. Filter the solid, wash with cold water (3 x 20 mL) to remove ammonium salts, and dry in a vacuum oven at 50°C.

-

Validation: Confirm structure via ¹H NMR (DMSO-d₆): Look for singlet at ~3.4 ppm (CH₂) and broad singlets at ~7.0/7.5 ppm (NH₂), along with aromatic doublets.

Protocol: In Vitro Kinase Inhibition Screening (General)

Objective: Assess the inhibitory potential of 2-(4-Cyanophenyl)acetamide derivatives against VEGFR-2.

-

Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Enzyme Prep: Dilute recombinant VEGFR-2 kinase (human) to 5 ng/µL in assay buffer.

-

Compound Addition: Dissolve test compounds in DMSO. Add 1 µL of compound (variable concentration) to 24 µL of enzyme solution in a 96-well plate. Incubate for 10 min at 25°C.

-

Reaction Start: Add 25 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1).

-

Detection: Incubate for 60 min. Stop reaction using EDTA. Detect phosphorylation via ADP-Glo™ or ³³P-ATP radiometric counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11627749, 2-(4-Cyanophenyl)acetamide. Retrieved from [Link]

- Ezelarab, H. A. A., et al. (2024). Design, synthesis, and biological evaluation of new Sunitinib analogues as potential VEGFR-2/PDGFR inhibitors. Bioorganic Chemistry, 145, 107234. (Contextualizes the use of phenylacetamide scaffolds in kinase inhibition).

-

Accela ChemBio. (2023).[1][2] Product Catalog: 2-chloro-2-(4-cyanophenyl)acetamide and related scaffolds. Retrieved from [Link]

- Google Patents. (2010). Method for preparing substituted cyclopentyl amines (US Patent 8426411). (Demonstrates synthetic manipulations of the cyano-acetamide moiety).

Sources

- 1. 1094333-70-6,1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Safety and Handling of 2-(4-Cyanophenyl)acetamide

This guide provides a comprehensive technical overview of the safety, handling, and experimental application of 2-(4-Cyanophenyl)acetamide (also known as 4-Cyanobenzeneacetamide ).[1] It is designed for researchers and drug development professionals, prioritizing rigorous safety protocols and process integrity.[1]

Chemical Identity & Physicochemical Profile

2-(4-Cyanophenyl)acetamide is a bifunctional aromatic intermediate containing both a nitrile (

| Property | Specification |

| IUPAC Name | 2-(4-Cyanophenyl)acetamide |

| Synonyms | 4-Cyanobenzeneacetamide; 4-Cyano-phenylacetamide |

| CAS Number | 117753-06-7 (Verify with specific vendor SDS; structure-specific) |

| Molecular Formula | |

| Molecular Weight | 160.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Melting Point | Typically 170–175 °C (Structure dependent) |

Hazard Identification & Toxicology (GHS)

While less volatile than low-molecular-weight nitriles, this compound poses significant risks due to potential metabolic release of cyanide and direct tissue irritation.[1]

GHS Classification [1]

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1]

Toxicological Mechanisms [1]

-

Nitrile Metabolism: Aromatic nitriles are generally stable but can undergo oxidative metabolism (via Cytochrome P450) to release cyanide ions (

), inhibiting cytochrome c oxidase and disrupting cellular respiration.[1] -

Acetamide Hydrolysis: Under strong acidic or basic physiological conditions, the acetamide group may hydrolyze to phenylacetic acid derivatives, altering local pH and potentially causing irritation.[1]

Risk Assessment & Engineering Controls

Effective handling requires a "Defense-in-Depth" approach, prioritizing containment over personal protective equipment (PPE).[1]

Hierarchy of Controls

Figure 1: Hierarchy of Controls for handling toxic organic solids.

Specific Engineering Protocols

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

-

Static Control: Use anti-static weighing boats and grounded spatulas.[1] Aromatic amides can accumulate static charge, leading to powder dispersal.[1]

-

HEPA Filtration: If handling quantities >10g, use a powder containment hood or a balance enclosure with HEPA filtration to prevent particulate migration.[1]

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | N95/P100 (if outside hood) or Half-mask with OV/P100 cartridges | Protects against fine particulates; OV cartridge protects against trace solvent vapors during synthesis.[1] |

| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Nitrile offers excellent resistance to amide permeation.[1] Change outer gloves immediately upon contamination.[1] |

| Ocular | Chemical Safety Goggles | Prevent corneal injury from dust or splashes.[1] Safety glasses are insufficient for fine powders.[1] |

| Body | Lab Coat (Tyvek/Cotton) + Sleeves | Tyvek sleeves prevent dust accumulation on forearms, a common exposure route.[1] |

Experimental Handling & Synthesis Protocols

Protocol A: Safe Weighing & Transfer

-

Preparation: Place a disposable absorbent mat in the fume hood.[1] Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.[1]

-

Transfer: Use a long-handled anti-static spatula.[1] Do not pour from the source bottle; tap gently to dispense.

-

Decontamination: Wipe the spatula and balance area with a solvent-dampened Kimwipe (Acetone or Methanol) inside the hood immediately after use.[1] Dispose of the wipe as solid hazardous waste.[1]

Protocol B: Reaction Setup (Nucleophilic Substitution/Hydrolysis)

Context: Using 2-(4-Cyanophenyl)acetamide as an intermediate.

-

Solvent Choice: Dissolve the solid in the solvent (e.g., DMSO, DMF) before adding reactive reagents (e.g., acids, bases) to prevent localized exotherms that could aerosolize the compound.[1]

-

Temperature Control: If performing hydrolysis (converting

to

Emergency Response & First Aid

Critical Note: In case of exposure, distinguish between general chemical irritation and signs of cyanide toxicity (dizziness, confusion, gasping).

Figure 2: Emergency Response Decision Tree.

-

Cyanide Antidote Kit: While unlikely to be necessary for this specific derivative compared to simple cyanide salts, facilities handling >100g of nitrile intermediates should maintain a Cyanide Antidote Kit (Amyl Nitrite/Sodium Thiosulfate) onsite if mandated by local risk assessment.

Storage, Stability & Disposal[1]

-

Storage Conditions: Store in a cool, dry place (2–8 °C recommended for long-term stability) in a tightly sealed container. Protect from moisture, as the amide group is hygroscopic and prone to hydrolysis over time.[1]

-

Incompatibilities: Strong oxidizing agents (risk of fire), strong acids (hydrolysis to carboxylic acid), and strong bases (hydrolysis/ammonia release).[1]

-

Disposal:

-

Solid Waste: Label as "Toxic Organic Solid." Do not dispose of in general trash.

-

Aqueous Waste: If hydrolyzed, the solution may contain ammonium salts or cyanides; adjust pH to >10 and treat with bleach (sodium hypochlorite) to oxidize trace cyanides before disposal, or segregate as "Cyanide-bearing waste" depending on facility protocols.[1]

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217355 (4-Cyanophenylacetamide).[1] PubChem. Available at: [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitriles and Acetamide Derivatives.[1] ECHA.[1] Available at: [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] OSHA.gov.[1] Available at: [Link][1]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(4-Cyanophenyl)acetamide in API Synthesis

Executive Summary

2-(4-Cyanophenyl)acetamide (also known as 4-cyanobenzeneacetamide) is a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility stems from the chemoselective orthogonality between its two nitrogen-containing functional groups: the robust aromatic nitrile (-CN) and the more labile aliphatic primary acetamide (-CH₂CONH₂).[1]

This guide details the strategic application of this scaffold in the synthesis of kinase inhibitors, serine protease inhibitors, and bioisosteres. It provides validated protocols for chemoselective transformations, ensuring high yield and purity in drug development workflows.

Chemical Architecture & Reactivity Profile[1]

The molecule features a para-substituted benzene ring acting as a rigid linker.[1] The distinct reactivity of the two poles allows for sequential functionalization:

-

Pole A (Aromatic Nitrile): Electron-withdrawing group.[1] Resistant to mild hydrolysis; requires metal catalysis or strong acid/base for activation. Precursor to tetrazoles (via [3+2] cycloaddition), amidines (via Pinner reaction), and benzylamines (via reduction).

-

Pole B (Aliphatic Acetamide): Hydrogen-bond donor/acceptor.[1] Susceptible to hydrolysis (to carboxylic acid), dehydration (to aliphatic nitrile), or Hofmann rearrangement.

Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Caption: Divergent synthetic pathways for 2-(4-Cyanophenyl)acetamide, highlighting chemoselective access to distinct pharmacophores.

Application Case Studies

Kinase Inhibitor Design (VEGFR/PDGFR)

In the development of multi-targeted tyrosine kinase inhibitors (e.g., Indolinone derivatives), the 2-(4-cyanophenyl)acetamide moiety serves as a critical "tail" segment.

-

Mechanism: The amide group forms hydrogen bonds with residues in the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and selectivity.[1]

-

Role of Nitrile: The para-cyano group acts as a metabolic handle or can be converted to a tetrazole to interact with arginine residues in the binding site.[1]

Serine Protease Inhibitors (Thrombin/Factor Xa)

The aromatic nitrile is a direct precursor to benzamidines , a classic motif for binding the S1 pocket of serine proteases (trypsin-like enzymes).

-

Advantage: Starting with the acetamide already in place avoids the difficulty of introducing the amide linker after the sensitive amidine group is formed.

Detailed Experimental Protocols

Protocol A: Synthesis of Tetrazole Bioisostere

Objective: Conversion of the aromatic nitrile to a 5-substituted-1H-tetrazole (carboxylic acid bioisostere) without hydrolyzing the acetamide.[1]

Reagents:

-

Substrate: 2-(4-Cyanophenyl)acetamide (1.0 eq)[1]

-

Reagent: Sodium Azide (NaN₃) (1.5 eq)

-

Catalyst: Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine hydrochloride

-

Solvent: Water/Isopropanol (1:1) or DMF[2]

Procedure:

-

Setup: Charge a round-bottom flask with 2-(4-Cyanophenyl)acetamide (10 mmol), NaN₃ (15 mmol), and ZnBr₂ (10 mmol) in 20 mL of solvent.

-

Reaction: Heat the mixture to reflux (approx. 100°C for DMF, 80°C for IPA/H₂O) for 12–24 hours. Monitor by TLC (formation of a polar, UV-active spot).

-

Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 3–4 (Caution: HN₃ gas evolution—perform in fume hood).

-

Isolation: The tetrazole product typically precipitates. Filter, wash with cold water, and dry.[3]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Mechanistic Insight: The Lewis acid (Zn²⁺) coordinates with the nitrile nitrogen, activating it for nucleophilic attack by the azide ion, facilitating the [3+2] cycloaddition while leaving the aliphatic amide intact.

Protocol B: Pinner Reaction to Benzamidine

Objective: Synthesis of the ethyl imidate intermediate, followed by ammonolysis to the amidine.

Reagents:

Procedure:

-

Imidate Formation: Dissolve the substrate in anhydrous ethanol (0.5 M). Cool to 0°C in an ice bath.

-

Saturation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Seal the vessel and store at 0–5°C for 24 hours.

-

Precipitation: Dilute with anhydrous ether to precipitate the imidate hydrochloride salt. Filter quickly under inert atmosphere (hygroscopic).

-

Amidine Formation: Resuspend the imidate salt in anhydrous ethanol. Add excess alcoholic ammonia (2.0 M) and stir at room temperature for 12 hours.

-

Isolation: Evaporate solvent. The residue is the amidine hydrochloride.

Protocol C: Chemoselective Reduction (Nitrile to Amine)

Objective: Reduction of the aromatic nitrile to a benzylamine without reducing the amide or hydrogenating the aromatic ring.

Comparative Methods Table:

| Method | Catalyst | H₂ Pressure | Solvent | Selectivity (CN vs Amide) | Notes |

| Raney Nickel | Raney Ni (Active) | 50 psi | MeOH/NH₃ | High | Ammonia suppresses secondary amine formation.[1] |

| Pd/C | 10% Pd/C | 1 atm (Balloon) | MeOH/HCl | Moderate | Acidic media prevents catalyst poisoning but may hydrolyze amide if prolonged. |

| Cobalt Boride | CoCl₂ + NaBH₄ | N/A | MeOH | High | Mild, chemical reduction. Best for lab scale. |

Recommended Procedure (Raney Ni):

-

Dissolve 2-(4-Cyanophenyl)acetamide in Methanolic Ammonia (7 N).

-

Add Raney Nickel (approx. 20 wt% of substrate) (Caution: Pyrophoric).

-

Hydrogenate at 50 psi at room temperature for 4–6 hours.

-

Filter through Celite (keep wet). Concentrate filtrate to obtain the amine.

Quality Control & Characterization

For the validation of 2-(4-Cyanophenyl)acetamide (CAS 117753-06-7):

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.75 (d, J=8.2 Hz, 2H, Ar-H ortho to CN)

-

δ 7.45 (d, J=8.2 Hz, 2H, Ar-H meta to CN)

-

δ 7.50 (br s, 1H, NH) & 6.95 (br s, 1H, NH) - Amide protons

-

δ 3.45 (s, 2H, CH₂) - Benzylic methylene

-

-

IR Spectrum:

References

-

Kinase Inhibitor Scaffolds

- Design and synthesis of novel N-aryl acetamide derivatives as potential tyrosine kinase inhibitors.

- Source: Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Tetrazole Synthesis Protocols

- Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles.

- Source: Journal of Organic Chemistry, 2001, 66(23), 7945-7950.

-

Pinner Reaction Methodology

- Practical applications of the Pinner reaction in medicinal chemistry.

- Source: Organic Process Research & Development.

-

Compound Data

Sources

- 1. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(4-cyanophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 5. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1094333-70-6,1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Building Blocks | CymitQuimica [cymitquimica.com]

- 8. 2-Chloro-2-(4-cyanophenyl)acetamide | CymitQuimica [cymitquimica.com]

Use of 2-(4-Cyanophenyl)acetamide as an intermediate in drug synthesis.

Application Note: 2-(4-Cyanophenyl)acetamide as a Bifunctional Scaffold in API Synthesis

Executive Summary

2-(4-Cyanophenyl)acetamide (CAS: 117753-06-7) is a high-value bifunctional intermediate utilized in the synthesis of peptidomimetics, GPCR ligands (specifically Dopamine D4 agonists), and heterocyclic active pharmaceutical ingredients (APIs).[1] Its structural utility lies in its dual reactivity: the active methylene group (C2) allows for condensation reactions to form heterocycles, while the para-cyano moiety serves as a robust precursor for amines, amidines, or carboxylic acids.

This guide provides validated protocols for the synthesis, purification, and downstream application of this intermediate, focusing on its role in generating "privileged structures" for drug discovery.

Structural Utility & Applications

The molecule acts as a "chemical hinge," allowing divergent synthesis pathways:

-

Dopaminergic Ligands: The 4-cyanophenyl motif is a bioisostere for various polar aromatic groups found in selective Dopamine D4 receptor agonists.

-

Peptidomimetics: It serves as a precursor to 4-amidinophenylalanine analogs (via Pinner reaction) or 4-(aminomethyl)phenylacetic acid derivatives, which are critical pharmacophores in protease inhibitors (e.g., thrombin, Factor Xa inhibitors).[1]

-

Heterocyclic Construction: The methylene group alpha to the amide is sufficiently acidic to undergo Knoevenagel or Gewald-type condensations, yielding thiazoles and isoxazoles.

Synthesis of 2-(4-Cyanophenyl)acetamide

Objective: Preparation of high-purity intermediate from 4-cyanophenylacetic acid. Scale: 100 g (Pilot Batch)

Reagents & Materials

-

Precursor: 4-Cyanophenylacetic acid (CAS: 5462-71-5)[1]

-

Reagent: Oxalyl chloride (2.0 eq) or Thionyl chloride (excess)[1]

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]

-

Ammonia Source: 28% Aqueous NH₄OH or NH₃ gas[1]

-

Catalyst: DMF (catalytic drops)

Step-by-Step Protocol

-

Acyl Chloride Formation:

-

Charge a 2L reactor with 4-cyanophenylacetic acid (100 g, 0.62 mol) and DCM (600 mL).

-

Cool to 0–5°C under N₂ atmosphere.

-

Add catalytic DMF (0.5 mL).

-

Dropwise add Oxalyl Chloride (157 g, 1.24 mol) over 45 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl).

-

Allow to warm to 20°C and stir for 3 hours until the solution is clear.

-

Concentrate in vacuo to remove excess oxalyl chloride/solvent. Re-dissolve residue in THF (300 mL).

-

-

Amidation:

-

Cool the THF solution to 0°C.

-

Slowly add 28% NH₄OH (200 mL) or bubble NH₃ gas while maintaining internal temperature <10°C.

-

Stir for 2 hours at ambient temperature. A precipitate will form.[2]

-

-

Work-up & Purification:

-

Filter the suspension to collect the crude solid.

-

Wash the cake with cold water (2 x 100 mL) to remove ammonium salts.

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.

-

Filter and dry under vacuum at 45°C for 12 hours.

-

Expected Yield: 85–92% Appearance: Pale yellow to white crystalline solid Melting Point: 151–155°C (consistent with literature)

Downstream Application: Selective Reduction to 4-(Aminomethyl)phenylacetamide

This protocol describes the selective reduction of the nitrile group to a primary amine without over-reducing the amide or hydrolyzing the side chain. This is a critical step for synthesizing linker moieties in drug conjugates.

Reaction Scheme Visualization

Figure 1: Selective hydrogenation pathway preserving the acetamide functionality.

Protocol Details

-

Setup:

-

Equipment: Parr Hydrogenator (High Pressure).

-

Solvent: Methanolic Ammonia (7N NH₃ in MeOH). Note: Ammonia prevents secondary amine formation.[1]

-

Catalyst: Raney Nickel (active, 10 wt% loading).

-

-

Execution:

-

Load 2-(4-Cyanophenyl)acetamide (10 g) into the vessel.

-

Add Methanolic Ammonia (100 mL).

-

Add Raney Nickel (1 g) as a slurry in MeOH. Safety: Pyrophoric.

-

Purge vessel with N₂ (3x) then H₂ (3x).

-

Pressurize to 50 psi (3.4 bar) H₂.

-

Stir at 40°C for 6 hours.

-

-

Filtration & Isolation:

-

Filter through a Celite pad to remove catalyst (keep wet).

-

Concentrate filtrate to dryness.

-

Salt Formation: Dissolve residue in EtOH and add HCl/Dioxane to precipitate the amine hydrochloride salt.

-

Analytical Validation (HPLC)

To ensure the integrity of the intermediate, use the following method to detect the "Cyano" vs "Amido" impurities.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Amide) and 254 nm (Aromatic) |

| Retention Time | Acid precursor (~8 min) < Amide Target (~12 min) < Nitrile Impurities |

Critical Process Parameters (CPPs)

-

Temperature Control (Amidation): Exotherms >30°C during ammonia addition can lead to hydrolysis of the nitrile group to a primary amide, forming the double amide impurity (1,4-phenylenediacetamide).

-

Moisture Control (Acyl Chloride Step): Water contamination will revert the acyl chloride to the starting acid.

-

Catalyst Safety: Raney Nickel is pyrophoric. Always handle under an inert blanket or water/solvent slurry.

References

-

Synthesis of Phenylacetamide Derivatives

-

General Amidation Protocols

-

Heterocycle Formation via Cyanoacetamides

-

Material Safety & Handling

Sources

- 1. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Biological Profiling of 2-(4-Cyanophenyl)acetamide Derivatives

The following Application Note and Protocol Guide is designed for medicinal chemists and pharmacologists investigating the 2-(4-Cyanophenyl)acetamide scaffold. This guide synthesizes current research trends, specifically focusing on the scaffold's potential in antimicrobial , anticancer , and analgesic applications.

Document ID: AN-CPA-026 | Version: 2.1 | Class: Medicinal Chemistry & Screening

Executive Summary & Strategic Rationale

The 2-(4-Cyanophenyl)acetamide core (often abbreviated as CPA ) represents a "privileged scaffold" in drug discovery. Its biological utility stems from two distinct chemical features:[1]

-

The Nitrile (Cyano) Group: Acts as a bioisostere for carbonyls or hydroxyls, often improving metabolic stability while serving as a potent hydrogen bond acceptor in enzyme active sites.

-

The Acetamide Linker: Provides rotational freedom and a classic donor-acceptor motif essential for binding to protein backbones (e.g., in Sodium Channels or COX enzymes).

Primary Applications:

-

Oncology: Cytotoxicity against PC3 (prostate) and MCF-7 (breast) cancer lines.

-

Infectious Disease: Broad-spectrum antibacterial activity, particularly when derivatized with thiazole or sulfonyl moieties.

-

Neurology/Pain: Modulation of Voltage-Gated Sodium Channels (NaV) and Dopamine D4 receptors.

Experimental Workflow

The following flowchart outlines the critical path for evaluating CPA derivatives, moving from chemical verification to high-value biological validation.

Figure 1: Hierarchical screening workflow for CPA derivatives, prioritizing structural integrity before biological investment.

Protocol 1: Structural Verification (QC)

Rationale: The cyano group is reactive. Before biological testing, you must confirm the nitrile integrity, as hydrolysis to the carboxylic acid (4-phenylacetic acid derivative) is a common degradation pathway that alters biological activity.

Key Checkpoints:

-

FTIR Spectroscopy: Look for the sharp, distinct C≡N stretch at 2220–2240 cm⁻¹ . If this peak is broad or absent, the nitrile has hydrolyzed.

-

1H-NMR (DMSO-d6): The methylene protons (-CH2-) of the acetamide usually appear as a singlet around δ 3.4–3.6 ppm . A shift downfield (>3.8 ppm) suggests oxidation or hydrolysis.

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Context: Phenylacetamide derivatives often disrupt bacterial cell walls or inhibit specific synthases. This protocol uses the Broth Microdilution Method (CLSI standards).

Materials

-

Test Compounds: CPA derivatives (dissolved in DMSO, stock 10 mg/mL).

-

Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

Media: Mueller-Hinton Broth (MHB).

-

Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).

Step-by-Step Methodology

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of CPA stock to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard the final 100 µL. (Range: 1000 µg/mL to 1.95 µg/mL).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Visualization: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

-

Blue: No growth (Inhibition).

-

Pink/Colorless: Growth (Metabolic activity).

-

-

Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Context: To determine the Selectivity Index (SI) . A potent antimicrobial or analgesic is useless if it kills host cells. We target HepG2 (liver toxicity model) and MCF-7 (breast cancer efficacy model).

Materials

-

Cell Lines: HepG2 or MCF-7.[2]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilizer: DMSO.

Step-by-Step Methodology

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Remove media. Add 100 µL fresh media containing CPA derivatives at graded concentrations (e.g., 1, 10, 50, 100 µM). Include a Doxorubicin positive control.

-

Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL MTT stock to each well. Incubate 4 hours. (Mitochondrial reductases in living cells convert yellow MTT to purple formazan).

-

Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

-

Measurement: Read Absorbance at 570 nm .

Data Analysis:

-

IC50 Calculation: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Protocol 4: Mechanistic Target Validation (Enzyme Inhibition)

Context: Search results indicate CPA derivatives often act as COX Inhibitors (analgesic) or Tyrosinase Inhibitors . The following protocol describes a Colorimetric COX-2 Inhibition Screen , relevant for the anti-inflammatory potential of this scaffold.

Materials

-

Enzyme: Recombinant Human COX-2.

-

Substrate: Arachidonic Acid (AA).

-

Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Heme: Hematin (Cofactor).

Step-by-Step Methodology

-

Assay Buffer: Tris-HCl (100 mM, pH 8.0) with 3 µM EDTA.

-

Enzyme Mix: Combine Buffer, Hematin (1 µM), and COX-2 enzyme.

-

Inhibitor Incubation: Add 10 µL of CPA derivative (various concentrations). Incubate 5–10 mins at 25°C to allow binding to the active site.

-

Reaction Start: Add Arachidonic Acid (100 µM) and TMPD (colorimetric indicator).

-

Kinetics: As COX-2 oxidizes AA to PGG2, it reduces TMPD, causing a color change (oxidized TMPD absorbs at 590 nm ).

-

Read: Measure Absorbance at 590 nm after 5 minutes.

Interpretation:

-

Lower absorbance = Higher inhibition.

-

Compare IC50 against standard NSAIDs (e.g., Celecoxib).

Data Presentation & Reporting

Summarize your findings in a comparative table to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Representative Biological Profile of CPA Derivatives

| Compound ID | R-Group Subst. | MIC (S. aureus) [µg/mL] | Cytotoxicity IC50 (HepG2) [µM] | Selectivity Index (SI) | COX-2 Inhibition (%) @ 100µM |

| CPA-01 | -H (Parent) | >100 | >200 | N/A | 15% |

| CPA-02 | 4-F (Fluoro) | 25.0 | 150 | 6.0 | 45% |

| CPA-03 | 4-NO₂ (Nitro) | 6.25 | 45 | 7.2 | 88% |

| Ref | Ciprofloxacin | 0.5 | >200 | >400 | N/A |

Note: High SI (Selectivity Index > 10) indicates a promising drug candidate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11663189, 2-(4-Cyanophenyl)acetamide. Retrieved from [Link]

-

Andisheh, S., & Tayarani-Najaran, Z. (2013). Synthesis and screening of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides.[3] Arkivoc.[3][4] Retrieved from [Link]

-

Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist. Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.[6] Retrieved from [Link]

Sources

- 1. CAS 114807-80-6: 2-chloro-N-(4-cyanophenyl)acetamide [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Purification Protocols for 2-(4-Cyanophenyl)acetamide

Introduction & Strategic Context

2-(4-Cyanophenyl)acetamide (CAS 117753-06-7) is a critical intermediate in the synthesis of phenylacetamide-based pharmaceuticals and agrochemicals. Its structural integrity—specifically the preservation of the nitrile moiety (

In drug development pipelines, this compound often serves as a precursor for beta-blockers (e.g., Atenolol analogues) or as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). The primary challenge in its purification is removing the starting material, 4-cyanophenylacetic acid , and preventing the hydrolysis of the nitrile group to a carboxylic acid, which occurs readily under strong acidic or basic conditions.

This guide provides a validated, self-consistent protocol for purifying synthesized 2-(4-Cyanophenyl)acetamide to

Chemical Context & Impurity Profile[1][2]

To design an effective purification strategy, one must understand the genesis of impurities. The standard synthesis involves the activation of 4-cyanophenylacetic acid (via oxalyl chloride or thionyl chloride) followed by ammonolysis.

| Impurity Type | Origin | Physicochemical Characteristic | Removal Strategy |

| Starting Material | Unreacted 4-cyanophenylacetic acid | Acidic ( | Chemical Wash (Mild Base) |

| Side Product | Ammonium Chloride / Salts | Ionic, Water Soluble | Aqueous Extraction |

| Hydrolysis Product | 4-Carboxyphenylacetamide (Di-acid/amide) | Highly Polar, Acidic | Recrystallization (Polarity exclusion) |

| Solvent Residue | THF, Chloroform, DMF | Volatile | Vacuum Drying / Trituration |

Mechanistic Insight

The nitrile group at the para position is electron-withdrawing, increasing the acidity of the benzylic protons but also making the ring susceptible to nucleophilic attack if conditions are too harsh. Therefore, strong bases (NaOH, KOH) must be avoided during workup to prevent hydrolysis of the nitrile to an amide or acid. We utilize Sodium Bicarbonate (

Protocol A: Chemical Workup (Crude Isolation)

Objective: Isolate the crude amide and chemically remove unreacted starting acid and inorganic salts.

Reagents Required:

-

Ethyl Acetate (EtOAc) – HPLC Grade

-

Saturated Aqueous Sodium Bicarbonate (

) -

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (

)

Procedure:

-

Quench: Upon completion of the ammonolysis reaction, concentrate the reaction mixture (typically in THF or Chloroform) under reduced pressure to remove excess ammonia and volatile solvents.

-

Dissolution: Redissolve the solid residue in Ethyl Acetate (

of theoretical yield).-

Note: Ethyl acetate is chosen for its moderate polarity, dissolving the amide while allowing effective partitioning with water.

-

-

Acid Removal (Critical): Wash the organic phase twice with Saturated

( -

Salt Removal: Wash the organic layer once with Saturated Brine to remove residual water and trapped inorganic salts.

-

Drying: Dry the organic phase over anhydrous

for 20 minutes. Filter off the desiccant. -

Isolation: Evaporate the solvent under reduced pressure (Rotavap at

) to yield the Crude Solid .

Protocol B: Recrystallization (Purification)

Objective: Achieve

Solvent System Selection: The phenylacetamide moiety renders the molecule moderately polar.

-

Primary Solvent: Ethanol (95%) – Soluble at boiling, sparingly soluble at RT.

-

Anti-Solvent (Optional): Water – Drastically reduces solubility.

Step-by-Step Methodology:

-

Setup: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

-

Dissolution: Add Ethanol (95%) in small portions (

) while heating the flask on a hot plate to near boiling (-

Checkpoint: If the solution is not clear after adding

, filter the hot solution to remove insoluble inorganic salts (ammonium chloride).

-

-

Saturation: Once dissolved, if the solution is pale, proceed. If colored impurities persist, add activated charcoal (

), boil for 5 mins, and filter hot through Celite. -

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).

-

Scientific Logic:[3] Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, defined crystal lattices that exclude "imperfect" impurity molecules.

-

-

Yield Maximization: Once at room temperature, place the flask in an ice-water bath (

) for 1 hour. -

Collection: Filter the crystals using a Büchner funnel.

-

Wash: Wash the filter cake with cold Diisopropyl Ether (DIPE) or cold Ethanol (

).-

Why DIPE? As noted in synthesis literature (e.g., JP2015/78127), DIPE is excellent for removing non-polar surface impurities without redissolving the polar amide.

-

-

Drying: Dry in a vacuum oven at

for 12 hours.

Quality Control & Validation

Specification Targets:

-

Appearance: White to pale yellow crystalline solid.

-

Purity (HPLC):

(Area %). -

Melting Point:

(Typical range; distinct from acid precursor).

Analytical Markers:

| Technique | Marker | Expected Value / Observation |

| IR Spectroscopy | Nitrile Stretch ( | Sharp peak at |

| IR Spectroscopy | Amide Carbonyl ( | Strong peak at |

| IR Spectroscopy | Amide N-H Stretch | Doublet/Broad band |

| 1H NMR (DMSO-d6) | Benzylic Protons ( | Singlet at |

| 1H NMR (DMSO-d6) | Amide Protons ( | Broad singlets at |

Process Visualization

The following diagram illustrates the critical decision pathways and purification logic.

Figure 1: Purification workflow emphasizing the separation of acidic impurities and salt byproducts prior to recrystallization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution too concentrated or cooling too fast. | Reheat to dissolve, add slightly more Ethanol, and cool very slowly. Seed with a pure crystal if available. |

| Low Yield | Product too soluble in Ethanol. | Use an Ethanol/Water mixture (start with Ethanol, add water dropwise at boiling point until turbid, then cool). |

| Acid Impurity Persists | Incomplete washing. | Redissolve in EtOAc and repeat |

| Missing Nitrile Peak | Hydrolysis occurred. | Check pH of workup. If strong acid/base was used, the nitrile may have hydrolyzed to amide ( |

References

-

Synthesis & Isolation: Process for the preparation of 2-(4-cyanophenyl)acetamide. JP Patent 2015-78127. (2015).[4] Accessed via ChemicalBook. Link

- General Amide Purification: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

IR Spectral Data: NIST Chemistry WebBook, SRD 69. Infrared Spectra of Nitriles. Link

-

Solvent Selection: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Cyanophenyl)acetamide

Case Reference: CAS 117753-06-7 / 7150-23-4

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. This guide addresses the specific challenges in synthesizing 2-(4-Cyanophenyl)acetamide , a critical intermediate in the manufacture of beta-blockers like Atenolol .

Unlike generic protocols, this guide focuses on the chemoselectivity required to hydrolyze one nitrile group while preserving another on the same scaffold.

Part 1: The Synthetic Strategy & Core Challenge

The synthesis typically proceeds via the selective partial hydrolysis of 4-cyanobenzyl cyanide (also known as 4-cyanophenylacetonitrile).

The Chemoselectivity Paradox

The starting material contains two nitrile functionalities:

-

Aliphatic Nitrile (

): The target for hydrolysis. -

Aromatic Nitrile (

): Must remain intact.

Scientific Rationale: The aliphatic nitrile is kinetically more accessible and less stabilized by conjugation than the aromatic nitrile. However, the energy barrier difference is narrow. The primary failure mode is not the hydrolysis of the aromatic nitrile, but the over-hydrolysis of the newly formed aliphatic amide into a carboxylic acid.

Visualizing the Reaction Pathways

Figure 1: Reaction pathways showing the kinetic target versus thermodynamic impurities.

Part 2: Troubleshooting Guide (Q&A)

Category A: Impurity Profile & Selectivity

Q1: My product has a melting point significantly higher than the literature value (197-200°C), and it is soluble in bicarbonate. What happened? Diagnosis: You have generated 4-cyanophenylacetic acid via over-hydrolysis. Root Cause:

-

Temperature overshoot: The reaction exotherm pushed the temperature above 25°C during acid addition.

-

Extended reaction time: Leaving the reaction overnight in strong acid converts the amide to the acid. Corrective Action:

-

Quench Timing: Monitor the reaction by TLC or HPLC every 30 minutes. The moment the starting material disappears, quench immediately.

-

Purification: Wash the crude solid with saturated aqueous

. The amide is insoluble, while the acid impurity will dissolve as the salt.

Q2: I see a new spot on TLC that is very polar and does not correspond to the acid. Is it the aromatic hydrolysis? Diagnosis: Likely 4-(carbamoylmethyl)benzamide (hydrolysis of both nitriles). Root Cause:

-

Catalyst Choice: Using strong basic conditions (e.g., refluxing NaOH) often attacks the aromatic nitrile.

-

Acid Concentration: Using dilute acid with high heat favors non-selective hydrolysis. Corrective Action:

-

Switch to Concentrated

(90-98%) at low temperatures (

Category B: Yield & Workup

Q3: The reaction mixture turned into a solid block, and I cannot stir it. Yield is low. Diagnosis: "Seizing" of the reaction mixture. Root Cause: The amide product is less soluble in the acid matrix than the starting nitrile. As it forms, it precipitates, trapping unreacted material. Corrective Action:

-

Solvent System: Do not run neat if this occurs. Use a co-solvent like Glacial Acetic Acid or perform the reaction in Dichloromethane (DCM) with phase-transfer catalysis (though the latter is slower).

-

Mechanical Stirring: Magnetic stirrers are insufficient for this synthesis at scales >5g. Use an overhead mechanical stirrer.

Part 3: Optimized Experimental Protocol

This protocol utilizes Controlled Acid Hydration , widely regarded as the most robust method for this specific transformation [2].

Materials

-

4-Cyanobenzyl cyanide (1.0 eq)

-

Concentrated Sulfuric Acid (

, 98%) (5.0 - 10.0 eq) -

Ice/Water bath[1]

-

Ammonium hydroxide (for pH adjustment)[2]

Step-by-Step Methodology

-

Setup: Equip a 3-neck round bottom flask with an internal thermometer and an overhead mechanical stirrer. Place in an ice/salt bath to cool to

. -

Acid Charge: Add Concentrated

. -

Addition (Critical Step): Add 4-Cyanobenzyl cyanide portion-wise over 30-60 minutes.

-

Control:Do not allow internal temperature to exceed

. -

Why: The hydration is exothermic. Heat accelerates the conversion of Amide

Acid.

-

-

Reaction: Stir at

for 3–5 hours.-

Monitor: Check TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the less polar nitrile spot (

) and appearance of the amide (

-

-

Quench: Pour the viscous reaction mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a white solid.

-

Neutralization: Adjust pH to ~6-7 using

or saturated-

Note: Do not make it strongly basic (

), or you risk hydrolyzing the amide during workup.

-

-

Purification (The "Acid Wash"):

-

Filter the solid.

-

Resuspend the wet cake in

solution and stir for 30 minutes. (Removes acid impurity). -

Filter again and wash with cold water.

-

Dry under vacuum at

.

-

Quantitative Data: Solvent/Catalyst Comparison

| Method | Reagent | Selectivity (Amide:Acid) | Yield | Notes |

| Method A (Recommended) | Conc. | 95:5 | 85-90% | Highly scalable; requires temp control. |

| Method B | 98:2 | 70-80% | "Greener," but | |

| Method C | 60:40 | 50% | Not Recommended. High acid impurity. |

Part 4: Analytical Validation

Use these parameters to validate your product integrity.

-

1H NMR (DMSO-d6):

-

3.38 (s, 2H,

-

6.95 (br s, 1H,

-

7.45 (br s, 1H,

- 7.43 (d, 2H, Ar-H)

- 7.76 (d, 2H, Ar-H)

-

Diagnostic: Look for the absence of the carboxylic acid proton (

ppm).

-

3.38 (s, 2H,

-

IR Spectroscopy:

-

Nitrile: Sharp peak at ~2230

(Must be present). -

Amide: Doublet at ~3180, 3300

(

-

Part 5: Troubleshooting Workflow

Figure 2: Decision tree for diagnosing and fixing common synthesis issues.

References

-

Moorthy, J. N., & Singhal, N. (2005).[3] Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration. Journal of Organic Chemistry, 70(5), 1926–1929.

-

Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7135-7138. (Demonstrates acid hydrolysis protocols for similar nitrile intermediates).

-

ChemicalBook. (n.d.). 2-(4-Cyanophenyl)acetamide Product Properties and Synthesis.

-

Santa Cruz Biotechnology. (2018). Safety Data Sheet: 2-(4-Cyanophenyl)acetamide.[2]

Sources

Overcoming challenges in the purification of 2-(4-Cyanophenyl)acetamide.

Status: Online Ticket ID: PUR-2024-CPA Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purity and Yield in 2-(4-Cyanophenyl)acetamide Synthesis

Overview: The Molecule & The Challenge

You are likely working with 2-(4-Cyanophenyl)acetamide (also known as 4-cyanophenylacetamide).

-

Structure: A phenyl ring substituted with a nitrile group (-CN) at the 4-position and an acetamide group (-CH2-CONH2) at the 1-position.

-

The Problem: This molecule sits in a "solubility valley." It is often too polar for standard non-polar solvents (hexane) but not polar enough to be easily handled in water.

-

Primary Impurities:

-

4-Cyanophenylacetic acid: The hydrolysis byproduct (or starting material).

-

4-Cyanobenzyl cyanide: The nitrile precursor (if used).

-

Oxidative oligomers: Causing yellow/brown coloration.

-

This guide treats your purification process as a debugging workflow. Select the issue below that matches your observation.

Diagnostic Workflow

Figure 1: Decision matrix for determining the appropriate purification step based on crude analysis.

Module 1: Chemical Purification (Removing the Acid)

Issue: "My NMR shows a proton peak shift or broad singlet around 10-12 ppm, or the melting point is depressed." Diagnosis: Contamination with 4-cyanophenylacetic acid . This is the most common impurity, resulting from the hydrolysis of the amide bond or unreacted starting material.

The Fix: The Bicarbonate Wash Recrystallization alone often fails to remove the acid because it co-crystallizes with the amide. You must use "Chemical Separation" first.

-

Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) . If it is not fully soluble, add a small amount of THF or warm gently.

-

The Wash: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution (2x).

-

Recovery: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and evaporate.

-

Result: The solid residue is now acid-free. Proceed to Module 2.

Module 2: Recrystallization (The Polishing Step)[5]

Issue: "The product is chemically pure but looks amorphous or has trapped solvent." Diagnosis: You need a controlled crystal lattice formation to exclude trace impurities.

Protocol: The Ethanol/Water Displacement This is the "Gold Standard" for phenylacetamides.

| Parameter | Specification | Reason |

| Primary Solvent | Ethanol (95% or Absolute) | High solubility at boiling; moderate at RT. |

| Anti-Solvent | Water (Deionized) | Drastically reduces solubility; induces precipitation. |

| Temperature | Boiling -> Room Temp -> 4°C | Gradual cooling prevents trapping impurities. |

Step-by-Step Guide:

-

Place the acid-free solid (from Module 1) in an Erlenmeyer flask.

-

Add the minimum amount of boiling Ethanol required to just dissolve the solid.

-

Tip: Keep the flask on a hot plate. Add ethanol in 1-2 mL portions.

-

-

Once dissolved, remove from heat.

-

Immediately add hot water dropwise until the solution turns slightly cloudy (turbid).

-

Add one drop of ethanol to clear the cloudiness.

-

Allow the flask to cool to room temperature undisturbed (do not shake).

-

Transfer to a fridge (4°C) for 2 hours.

-

Filtration: Collect crystals via vacuum filtration.[2] Wash with a cold 1:1 Ethanol/Water mixture.

Module 3: Color Removal (The Charcoal Treatment)

Issue: "My crystals are yellow or brown, but they should be white/off-white." Diagnosis: Presence of oxidized oligomers or trace metal complexes.

The Fix:

-

Dissolve the crude material in boiling Ethanol (as in Module 2).

-

Add Activated Charcoal (approx. 5-10% by weight of your crude).

-

Critical Step: Boil for 5-10 minutes.

-

Hot Filtration: Filter the solution while hot through a Celite pad or high-retention filter paper to remove the charcoal.

-

Proceed with the "Anti-Solvent" addition (Water) from Module 2 using the clear filtrate.

Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary for amides. If you must:

-

Stationary Phase: Silica Gel (Standard).

-

Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 to 90:10). The amide is polar; you need Methanol to move it.

-

Note: Phenylacetamides can streak on silica. Add 0.1% Triethylamine to the mobile phase if peak tailing occurs.

Q: My yield is lower than expected after recrystallization. A: Check your "Mother Liquor" (the filtrate).

-

Amides have some solubility in ethanol/water. Evaporate the filtrate to half volume and cool again to harvest a "second crop" of crystals.

-

Caution: The second crop is usually less pure than the first.

Q: How do I distinguish the Amide from the Acid via TLC? A:

-

Eluent: 5% Methanol in DCM.

-

Visualization: UV Light (254 nm).

-

Rf Values: The Acid will usually streak or stay lower (more polar) unless you add acid to the eluent. The Amide will run higher as a distinct spot.

References & Data Sources

-

PubChem Compound Summary: 2-(4-Cyanophenyl)acetamide. National Center for Biotechnology Information. (Accessed 2024).[3][6]

-

Source:

-

-

General Purification of Amides: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for recrystallization solvent selection).

-

Synthesis Context (Related 4-Chlorophenylacetamide): Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide.[7][8] Acta Crystallographica Section E.

-

Source:

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 2-(4-acetamidophenyl)-N-(3-cyanophenyl)acetamide | C17H15N3O2 | CID 8368605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1094333-70-6,1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Support Center: Enhancing the Solubility of 2-(4-Cyanophenyl)acetamide

Welcome to the dedicated technical support guide for improving the solubility of 2-(4-Cyanophenyl)acetamide (CAS 35704-19-9). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in dissolving this compound for their experimental needs. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to systematically address and overcome solubility issues.

Understanding the Molecule: Physicochemical Properties

Before attempting to dissolve a compound, it is crucial to understand its inherent physicochemical properties. 2-(4-Cyanophenyl)acetamide is a crystalline solid with the molecular formula C₉H₈N₂O. Its structure, featuring a polar acetamide group and a cyano-substituted phenyl ring, dictates its solubility behavior. The acetamide group can participate in hydrogen bonding, which influences its interaction with various solvents[1].

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | [2] |

| Melting Point | 206-208 °C | [2] |

| Predicted XlogP | 1.4 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Predicted pKa (amide proton) | ~17-18 (very weakly acidic) | [3] |

| Predicted pKa (protonated nitrile) | ~ -10 (very weakly basic) | [4] |

The predicted pKa values suggest that 2-(4-Cyanophenyl)acetamide is a neutral molecule under typical aqueous pH conditions (1-10), as the amide proton is very weakly acidic and the nitrile group is extremely weakly basic.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the solubilization of 2-(4-Cyanophenyl)acetamide in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My 2-(4-Cyanophenyl)acetamide is not dissolving in my chosen solvent. What should I do first?

Answer: The first step is to systematically evaluate your solvent choice and experimental conditions.

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solvent must be compatible with the polarity of the solute. Given the presence of both polar (acetamide, cyano) and non-polar (phenyl ring) moieties, a solvent with intermediate polarity or a mixture of solvents is often a good starting point.

Troubleshooting Steps:

-

Verify Solvent Purity: Ensure your solvent is of high purity and free from water contamination (unless using an aqueous system), as impurities can significantly alter solubility.

-

Solvent Screening: If the initial solvent is ineffective, perform a small-scale solubility screening with a range of solvents of varying polarities. See the "Solvent Selection Guide" in the FAQs for suggestions.

-

Gentle Heating: For many compounds, solubility increases with temperature. Try gently warming the solution while stirring. Be cautious not to exceed the solvent's boiling point or cause decomposition of the compound. The dissolution of many aromatic amides is an endothermic process, meaning heat is required to break the crystal lattice bonds[5].

-

Increase Agitation: Ensure vigorous mixing or agitation (e.g., using a vortex mixer or sonicator) to increase the interaction between the solvent and the solute particles.

Question 2: I've tried several common solvents with little success. What advanced techniques can I employ?

Answer: If single-solvent systems are insufficient, more advanced methods such as co-solvency and the use of excipients should be considered.

Causality: Co-solvents can modify the overall polarity of the solvent system to better match that of the solute, thereby enhancing solubility. Excipients can interact with the solute to prevent crystallization and improve its dissolution in the bulk solvent.

Troubleshooting Steps:

-

Co-Solvent Systems: Introduce a miscible co-solvent to your primary solvent. For aqueous solutions, water-miscible organic solvents like ethanol, propylene glycol, or N-methyl-2-pyrrolidone (NMP) can be effective. The goal is to reduce the polarity of the aqueous environment to better accommodate the non-polar phenyl ring[6].

-

Use of Excipients/Solubilizers: For formulations, consider the addition of excipients.

-

Surfactants: Surfactants form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous media.

-

Polymers: Polymers such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can form amorphous solid dispersions with the compound, preventing crystallization and enhancing dissolution[6][7].

-

-

Particle Size Reduction: If you have the equipment, reducing the particle size of the solid compound (micronization) can increase the surface area available for dissolution, which can improve the dissolution rate.

Question 3: Will adjusting the pH of my aqueous solution improve the solubility of 2-(4-Cyanophenyl)acetamide?

Answer: Based on the predicted pKa values, pH adjustment is unlikely to significantly improve the solubility of this compound in aqueous solutions.

Causality: pH adjustment is most effective for compounds that can be ionized (protonated or deprotonated) to form more soluble salts. The amide proton of 2-(4-Cyanophenyl)acetamide is extremely weakly acidic (pKa ~17-18), and the nitrile group is very weakly basic (pKa of the conjugate acid is ~ -10)[3][4]. Therefore, in a typical pH range of 1 to 10, the molecule will exist almost entirely in its neutral, un-ionized form. Significant ionization would require extremely high or low pH values, which are often not practical for experimental work.

Frequently Asked Questions (FAQs)

What is a good starting solvent for dissolving 2-(4-Cyanophenyl)acetamide?

A good starting point would be a polar aprotic solvent such as acetone, acetonitrile, or tetrahydrofuran (THF). For a related compound, 2-cyanoacetamide, N,N-dimethylformamide (DMF) and acetone showed high solubility. Given the presence of the phenyl ring in your compound, solvents with some aromatic character or intermediate polarity might also be effective. It is always recommended to perform a small-scale solubility test with a few solvent options.

How does temperature affect the solubility of this compound?

For most solids, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid[5]. Therefore, gently heating the solvent while attempting to dissolve 2-(4-Cyanophenyl)acetamide is a recommended strategy. However, always be mindful of the solvent's boiling point and the thermal stability of your compound.

Can I use a co-solvent to dissolve 2-(4-Cyanophenyl)acetamide in water?

Yes, using a co-solvent is a highly effective strategy. Water-miscible organic solvents such as ethanol, isopropanol, propylene glycol, or polyethylene glycol (PEG) can be added to water to create a solvent mixture with a polarity that is more favorable for dissolving 2-(4-Cyanophenyl)acetamide.

What are some recommended excipients for improving the aqueous solubility for formulation purposes?

For formulation development, excipients that can act as solubilizers are crucial. Consider using:

-

Surfactants: Polysorbate 80 (Tween 80) or sodium lauryl sulfate (SLS).

-

Polymers for solid dispersions: Polyvinylpyrrolidone (PVP) K30, or hydroxypropyl methylcellulose (HPMC).

-

Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the phenyl ring, enhancing aqueous solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a method to quickly assess the approximate solubility of 2-(4-Cyanophenyl)acetamide in various solvents.

Materials:

-

2-(4-Cyanophenyl)acetamide

-

A selection of solvents (e.g., water, ethanol, acetone, acetonitrile, THF, DMSO)

-

Small vials (e.g., 1.5 mL or 2 mL)

-

Microbalance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out a small, known amount of 2-(4-Cyanophenyl)acetamide (e.g., 1-2 mg) into a vial.

-

Add a small, measured volume of the first solvent (e.g., 100 µL).

-

Vortex the vial vigorously for 1-2 minutes.

-

Observe the solution. If the solid has completely dissolved, the solubility is at least the current concentration (e.g., 10-20 mg/mL).

-

If the solid has not completely dissolved, add another measured volume of solvent (e.g., another 100 µL) and repeat step 3.

-

Continue adding solvent in a stepwise manner until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Repeat for each solvent to be tested.

Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System

This protocol describes how to prepare a stock solution of a specific concentration in an aqueous co-solvent system.

Materials:

-

2-(4-Cyanophenyl)acetamide

-

Primary solvent (e.g., water)

-

Co-solvent (e.g., ethanol or DMSO)

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate the mass of 2-(4-Cyanophenyl)acetamide required to achieve the desired final concentration in the total volume of the stock solution.

-

Weigh the calculated mass of the compound and transfer it to the volumetric flask.

-

Add the co-solvent first, using a volume sufficient to fully dissolve the compound. Start with a small volume and gradually add more while stirring until the solid is completely dissolved.

-

Once the compound is dissolved in the co-solvent, slowly add the primary solvent (e.g., water) to the volumetric flask while stirring continuously.

-

Continue adding the primary solvent up to the calibration mark of the volumetric flask.

-

Continue stirring for a few minutes to ensure a homogeneous solution.

Visualizing the Workflow

Solubility Enhancement Workflow

The following diagram illustrates a general workflow for approaching solubility challenges with 2-(4-Cyanophenyl)acetamide.

Caption: A stepwise workflow for enhancing the solubility of 2-(4-Cyanophenyl)acetamide.

Decision-Making for Solubilization Strategy

This diagram outlines the thought process for selecting an appropriate solubilization strategy.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem-casts.com [chem-casts.com]

- 3. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]

- 7. Acetamide, N-phenyl- (CAS 103-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Troubleshooting peak shape issues in HPLC analysis of 2-(4-Cyanophenyl)acetamide.

Introduction: The "Neutral" Trap

Welcome to the technical support center. If you are analyzing 2-(4-Cyanophenyl)acetamide , you are likely working on an intermediate for beta-blocker synthesis (like Atenolol) or characterizing nitrile hydrolysis pathways.[1]

Here is the critical scientific context before we troubleshoot: This molecule is effectively neutral under standard RP-HPLC conditions (pH 2–8).

-

The acetamide group (

of conjugate acid -

The nitrile group is non-ionizable.

Why does this matter? Most researchers assume peak tailing is caused by silanol interactions with basic amines. Since this analyte is neutral, if you see tailing, do not blame pH immediately. You are likely dealing with secondary hydrogen bonding , column physical failure , or solvent mismatch .

Part 1: Diagnostic Workflow

Before adjusting your method, use this decision tree to isolate the root cause based on the specific shape defect.

Figure 1: Diagnostic logic for neutral amide analysis. Note that "Tailing" in this specific molecule often points to H-bonding or physical voids rather than ionic interaction.[1]

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Shark Fin" (Peak Fronting)

User Question: "My 2-(4-Cyanophenyl)acetamide peak looks like a right triangle (sloping up slowly, dropping fast). I'm dissolving the sample in pure Acetonitrile (ACN) or DMSO because it doesn't dissolve well in water. Is my column dead?"

Scientist Response: Your column is likely fine. You are experiencing the Strong Solvent Effect .

The Mechanism: 2-(4-Cyanophenyl)acetamide has moderate polarity. When you dissolve it in a "strong" solvent (100% ACN or DMSO) and inject it into a "weak" mobile phase (e.g., 80% Water / 20% ACN), the sample plug travels down the column faster than the mobile phase can dilute it. The analyte molecules at the front of the plug rush ahead, while those at the back precipitate or retain normally. This creates the "fronting" shape.

The Fix (Protocol):

-

Diluent Matching: The sample solvent must match the initial mobile phase strength as closely as possible.

-

The "Precipitation Check":

-

Take 1 mL of your sample stock (in ACN/DMSO).

-

Add 1 mL of your Mobile Phase A (Buffer/Water).

-

Observation: Does it turn cloudy?

-

Yes: You have a solubility limit. Reduce concentration or increase column temperature (to ~40°C) to keep it soluble in a weaker diluent.

-

No: Great. Dilute your sample 1:1 or 1:4 with Mobile Phase A before injection.

-

-

Issue 2: The Stubborn Tail ( )

User Question: "I thought amides were neutral. Why is my peak tailing? I added TEA (Triethylamine) but it didn't help."

Scientist Response: Stop adding TEA. Since the analyte is not protonated, TEA (a silanol blocker for cations) is useless here and only dirties your MS source.

The Cause: Even neutral amides possess a carbonyl oxygen and an amide nitrogen that can act as Hydrogen Bond Acceptors/Donors . If you are using an older "Type A" silica column or a column with low carbon load, the free silanols (Si-OH) on the stationary phase will Hydrogen-bond with the acetamide group.

The Fix:

-

Switch Column Technology: Use a "Type B" (High Purity) silica column or an End-capped C18.

-

Recommendation: C18 with "Polar Embedded" group (e.g., Amide-C18 or Polar-RP). These phases shield the silanols and provide a water-rich layer that improves peak symmetry for polar neutrals.

-

-

Thermodynamics: Increase column temperature to 40°C .

-

Why? H-bonding is exothermic. Higher temperature weakens the secondary H-bond interactions, sharpening the peak.

-

Issue 3: Split Peaks / Doublets

User Question: "I see a small shoulder or a complete split in the peak. Is it an impurity?"

Scientist Response: It could be the hydrolysis impurity (4-cyanophenylacetic acid), but if the split is consistent and the ratio of the split varies with injection volume, it is a Physical Failure .

The "Reverse-Flush" Validation: To confirm if the column inlet is clogged or voided:

-

Disconnect the column from the detector.

-

Reverse the column direction (flow enters through the outlet).

-

Flush with 100% ACN into a waste beaker for 15 minutes at half flow rate.

-

Reconnect in the normal direction and inject a standard.

-

Result: If the peak improves, you had debris on the frit (likely precipitated sample from the "Strong Solvent" issue discussed above).

-

Result: If the peak remains split, the silica bed has collapsed (Void). Replace the column.

-

Part 3: Optimized Method Parameters

To prevent these issues, utilize this standardized starting point. This method relies on hydrophobic retention while suppressing secondary polar interactions.[2]

| Parameter | Recommendation | Rationale |

| Column | C18 End-capped (3.5 µm or 5 µm) | Prevents silanol H-bonding with the amide.[1] |

| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.[1]5) | Low pH keeps potential impurities (acids) protonated/retained.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Sharper peaks than Methanol for nitriles.[1] |

| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard Van Deemter optimum.[1] |

| Temperature | 35°C - 40°C | Critical: Reduces viscosity and H-bond tailing.[1] |

| Detection | UV 230 nm | Max absorbance for amide/nitrile. (254 nm is weaker).[1] |

| Injection Vol | 5 - 10 µL | Low volume prevents solvent effects.[1] |

Part 4: Impurity Profiling (The "Hidden" Peak)

You must distinguish peak shape issues from actual chemical impurities. 2-(4-Cyanophenyl)acetamide is unstable in strong acid/base, hydrolyzing to 4-Cyanophenylacetic acid .[1]

Signaling Pathway of Hydrolysis:

Figure 2: Hydrolysis pathway.[1] The Acid impurity will elute earlier than the Amide in RP-HPLC at neutral pH, but may co-elute at pH < 3 if not carefully separated.

Differentiation Test:

-